Palonosetron hydrochloride, (3aR)-
Overview
Description
Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is an isoquinoline and quinuclidine derivative .
Synthesis Analysis
The synthesis of Palonosetron hydrochloride starts from 1,2,3,4-tetrahydro-1-naphthoic acid . It involves a series of steps such as resolution, amination, reduction, cyclization, and salt formation . The total yield of Palonosetron hydrochloride was reported to be 9.4% and 76% in different studies.Molecular Structure Analysis
Palonosetron hydrochloride has a molecular formula of C19H25ClN2O . It is a second-generation 5-HT3 receptor antagonist with an extended half-life of 40 hours and high binding affinity for the 5-HT3 receptor .Chemical Reactions Analysis
A novel potentiometric approach for the determination of Palonosetron HCl using two sensors; ionophore-free and ionophore-doped ones has been reported . The two sensors successfully determined the cited drug in the range of 1×10^−5 –1×10^−2 M .Physical And Chemical Properties Analysis
Palonosetron hydrochloride has a molecular weight of 296.4 g/mol . More detailed physical and chemical properties can be found on the PubChem database .Scientific Research Applications
Separation and Analysis
- Separation of Stereoisomers : Palonosetron hydrochloride, specifically its stereoisomers (3aR, 2R), (3aS, 2S), (3aS, 2R), and (3aR, 2S), have been separated using electrokinetic chromatography with sodium cholate as a chiral selector. This research provides insights into the different modes of separation and the migration orders of these stereoisomers under varying conditions (Hu, Yang, Shi, Zhang, & Yang, 2013).
Stability and Compatibility Studies
- Compatibility with Other Drugs : Several studies have focused on the compatibility and stability of palonosetron hydrochloride when mixed with other drugs, such as propofol, Lactated Ringer's injection, gentamicin, metronidazole, vancomycin, neuromuscular blocking agents, and β-lactam antibiotics. These studies are crucial for understanding how palonosetron hydrochloride interacts with other drugs during combined administration (Trissel, Trusley, Kupiec, & Ben, 2009; Ben, Kupiec, Trusley, & Trissel, 2008; Trusley, Ben, Kupiec, & Trissel, 2008).
Molecular Interactions and Mechanisms
- Molecular Interactions with 5-HT₃ Receptor : Research has revealed that palonosetron exhibits unique interactions with the 5-HT₃ receptor, triggering receptor internalization and inducing prolonged inhibition of receptor function. This differentiates it from other 5-HT₃ receptor antagonists and may explain its clinical efficacy (Rojas, Thomas, Alt, Stathis, Zhang, Rubenstein, Sebastiani, Cantoreggi, & Slusher, 2010).
Pharmacological Studies
- Pharmacokinetics and Efficacy : Various studies have been conducted to evaluate the pharmacokinetics, efficacy, and safety of palonosetron hydrochloride in different settings, including its use in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). These studies contribute to a better understanding of the drug's dosage, duration of action, and effectiveness in different clinical scenarios (Eisenberg, Figueroa-Vadillo, Zamora, Charu, Hajdenberg, Cartmell, Macciocchi, & Grunberg, 2003; Saito, Aogi, Sekine, Yoshizawa, Yanagita, Sakai, Inoue, Kitagawa, Ogura, & Mitsuhashi, 2009; Shetti, Singh, Nag, Shetti, & Kumar, 2014).
Synthesis and Chemical Analysis
- Synthesis of Palonosetron Hydrochloride : Research has also been focused on the synthesis and chemical analysis of palonosetron hydrochloride. This includes studies on the method of synthesis and the development of analytical methods for determining its content and related substances, which are essential for quality control and drug development (Kai, 2009; Guo-gang, 2010).
Safety And Hazards
properties
IUPAC Name |
(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDRWYVIKMSFFB-KPVRICSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palonosetron hydrochloride, (3aR)- | |
CAS RN |
135755-51-0 | |
Record name | Palonosetron hydrochloride, (3aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PALONOSETRON HYDROCHLORIDE, (3AR)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1Q7HOS25Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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